molecular formula C17H18N2O2 B8154237 tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B8154237
M. Wt: 282.34 g/mol
InChI Key: ORFDYBLLHXXCKS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and an ethynyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the ethynyl-substituted phenyl derivative, followed by the formation of the pyrazole ring, and finally the esterification to introduce the tert-butyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and pyrazole groups can participate in π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and ethynyl-substituted phenyl esters. Examples are:

  • tert-Butyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate
  • tert-Butyl 2-(4-(3-ethynylphenyl)-1H-imidazol-1-yl)acetate

Uniqueness

tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of the ethynyl group enhances its potential for electronic interactions, while the pyrazole ring provides a versatile scaffold for further functionalization.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

tert-butyl 2-[4-(3-ethynylphenyl)pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-5-13-7-6-8-14(9-13)15-10-18-19(11-15)12-16(20)21-17(2,3)4/h1,6-11H,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFDYBLLHXXCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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